molecular formula C18H17ClN4O3S3 B2691303 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 899732-25-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2691303
M. Wt: 468.99
InChI Key: RLDCXMYZWVONNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide, due to its complex structure, likely finds relevance in the synthesis of heterocyclic compounds that exhibit significant antimicrobial activity. For instance, research on the synthesis of new heterocycles based on sulfonamide and pyrazole indicates the potential of such compounds to serve as templates for developing antimicrobial agents. These synthesized compounds, through various reactions, yield derivatives that have been screened for their antibacterial and antifungal activities, revealing considerable efficacy (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antituberculosis and Cytotoxicity

Furthermore, the structural motif of this compound could be instrumental in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. A study on thiazole-aminopiperidine hybrid analogues demonstrates the creation of compounds that show activity against tuberculosis with minimal cytotoxicity, highlighting the therapeutic potential of such molecules (Jeankumar et al., 2013).

Cancer Research

Additionally, the compound's framework might be valuable in cancer research. The synthesis of novel molecules based on this structure could lead to the discovery of potent anticancer agents. Research involving the synthesis of propanamide derivatives bearing the piperidinyl-1,3,4-oxadiazole moiety, for instance, shows promising anticancer activity, suggesting a potential direction for developing new therapeutic agents targeting various cancers (Rehman et al., 2018).

Insecticidal Properties

The compound's structure might also contribute to the development of insecticidal agents. The synthesis of sulfonamide thiazole derivatives has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's potential as a lead structure for creating new insecticidal agents to protect crops and enhance agricultural productivity (Soliman et al., 2020).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S3/c19-15-4-5-16(28-15)29(25,26)23-9-6-12(7-10-23)17(24)22-18-21-14(11-27-18)13-3-1-2-8-20-13/h1-5,8,11-12H,6-7,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDCXMYZWVONNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide

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